1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. The compound features a pyrrolidin-2-one core, which is a versatile scaffold known for its biological activity . The presence of the oxadiazole and pyridine rings further enhances its potential for various applications.
Preparation Methods
The synthesis of 1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality.
Chemical Reactions Analysis
1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The pyrrolidin-2-one core allows the compound to bind to various proteins, influencing their activity. The oxadiazole and pyridine rings contribute to the compound’s ability to modulate enzyme activity and receptor binding . These interactions can lead to changes in cellular pathways, ultimately exerting therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its combination of the pyrrolidin-2-one, oxadiazole, and pyridine rings. Similar compounds include:
Imidazo[1,2-a]pyridin-3-yl-acetic acids: These compounds also feature heterocyclic rings and are known for their biological activity.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones share the pyrrolidine core and exhibit similar biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which enhances its potential for diverse applications.
Properties
Molecular Formula |
C18H16N4O2 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
1-benzyl-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H16N4O2/c23-16-9-15(12-22(16)11-13-5-2-1-3-6-13)18-20-17(21-24-18)14-7-4-8-19-10-14/h1-8,10,15H,9,11-12H2 |
InChI Key |
FHZLOCTZSWAAOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
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